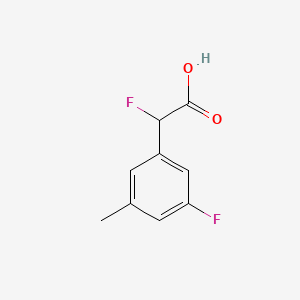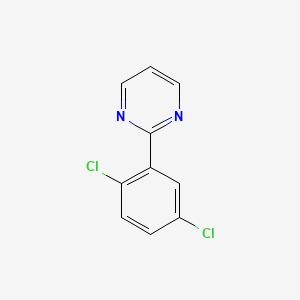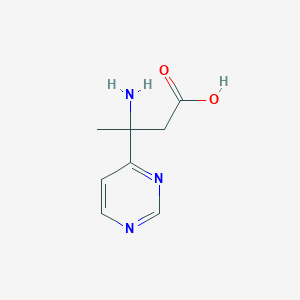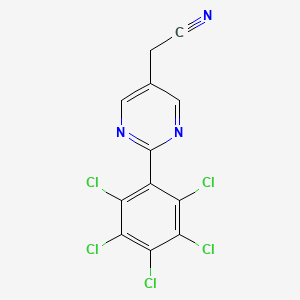
(2-Isopropyl-5-methylphenyl)(thiophen-2-yl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Isopropyl-5-methylphenyl)(thiophen-2-yl)methanol: is an organic compound that features a phenyl ring substituted with isopropyl and methyl groups, and a thiophene ring attached to a methanol group. This compound is of interest due to its unique structural properties, which combine aromatic hydrocarbons with a sulfur-containing heterocycle, potentially offering diverse chemical reactivity and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-Isopropyl-5-methylphenyl)(thiophen-2-yl)methanol typically involves the following steps:
Starting Materials: The synthesis begins with 2-isopropyl-5-methylphenyl bromide and thiophen-2-ylmethanol.
Grignard Reaction: The 2-isopropyl-5-methylphenyl bromide is reacted with magnesium in dry ether to form the corresponding Grignard reagent.
Coupling Reaction: The Grignard reagent is then reacted with thiophen-2-ylmethanol under anhydrous conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to maintain consistent reaction conditions and improve yield and purity. Additionally, industrial methods may employ automated systems for precise control of reaction parameters such as temperature, pressure, and reagent addition.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: (2-Isopropyl-5-methylphenyl)(thiophen-2-yl)methanol can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl or thiophene rings, introducing various substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Halogenation can be achieved using halogens (Cl₂, Br₂) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).
Major Products
Oxidation: Produces ketones or aldehydes depending on the specific conditions and reagents used.
Reduction: Yields alcohols or other reduced forms of the compound.
Substitution: Results in various substituted derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (2-Isopropyl-5-methylphenyl)(thiophen-2-yl)methanol is used as a building block for synthesizing more complex molecules
Biology
The compound’s structural features make it a candidate for studying interactions with biological macromolecules. It can be used in the design of new drugs or as a probe to investigate biological pathways.
Medicine
In medicinal chemistry, this compound may serve as a lead compound for developing new pharmaceuticals. Its potential biological activity can be harnessed to create drugs targeting specific diseases or conditions.
Industry
Industrially, this compound can be used in the synthesis of specialty chemicals, polymers, and advanced materials. Its reactivity and functional groups make it valuable in the production of high-performance materials.
Wirkmechanismus
The mechanism by which (2-Isopropyl-5-methylphenyl)(thiophen-2-yl)methanol exerts its effects depends on its interaction with molecular targets. The phenyl and thiophene rings can engage in π-π interactions with aromatic residues in proteins, while the hydroxyl group can form hydrogen bonds. These interactions can modulate the activity of enzymes or receptors, influencing biological pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (2-Isopropyl-5-methylphenyl)(thiophen-2-yl)ketone
- (2-Isopropyl-5-methylphenyl)(thiophen-2-yl)amine
- (2-Isopropyl-5-methylphenyl)(thiophen-2-yl)ether
Uniqueness
Compared to similar compounds, (2-Isopropyl-5-methylphenyl)(thiophen-2-yl)methanol is unique due to the presence of the hydroxyl group, which enhances its reactivity and potential for forming hydrogen bonds. This makes it particularly useful in applications requiring specific interactions with biological molecules or in the synthesis of complex organic structures.
By understanding the properties and applications of this compound, researchers and industry professionals can better utilize this compound in various scientific and industrial fields.
Eigenschaften
Molekularformel |
C15H18OS |
|---|---|
Molekulargewicht |
246.4 g/mol |
IUPAC-Name |
(5-methyl-2-propan-2-ylphenyl)-thiophen-2-ylmethanol |
InChI |
InChI=1S/C15H18OS/c1-10(2)12-7-6-11(3)9-13(12)15(16)14-5-4-8-17-14/h4-10,15-16H,1-3H3 |
InChI-Schlüssel |
OZDPLXDXZNZMPI-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1)C(C)C)C(C2=CC=CS2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![(1S)-6,7-dimethoxy-1-[2-[4-(trifluoromethyl)phenyl]ethyl]-1,2,3,4-tetrahydroisoquinoline;hydrochloride](/img/structure/B13086458.png)


![ethyl (1S,2S,3S,4R)-3-aminobicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B13086476.png)

